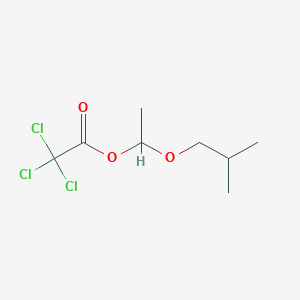
1-(2-Methylpropoxy)ethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropoxy)ethyl trichloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloroacetate group attached to an ethyl chain, which is further substituted with a 2-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane, to ensure complete conversion to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropoxy)ethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield trichloroacetic acid and 1-(2-methylpropoxy)ethanol.
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1-(2-methylpropoxy)ethanol.
Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.
Reduction: The corresponding alcohol, 1-(2-methylpropoxy)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Methylpropoxy)ethyl trichloroacetate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropoxy)ethyl trichloroacetate primarily involves its hydrolysis to release trichloroacetic acid and 1-(2-methylpropoxy)ethanol. The trichloroacetic acid can act as a strong acid, participating in various biochemical and chemical processes. The compound’s ester bond is susceptible to enzymatic and chemical hydrolysis, making it useful in studies involving esterases and other hydrolytic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl trichloroacetate: Similar in structure but lacks the 2-methylpropoxy group.
Methyl trichloroacetate: Another ester of trichloroacetic acid with a simpler alkyl group.
Isopropyl trichloroacetate: Contains an isopropyl group instead of the 2-methylpropoxy group.
Uniqueness
1-(2-Methylpropoxy)ethyl trichloroacetate is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research applications.
Propiedades
Número CAS |
131301-11-6 |
|---|---|
Fórmula molecular |
C8H13Cl3O3 |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H13Cl3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
Clave InChI |
IOSKKCDKIDKHBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(C)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
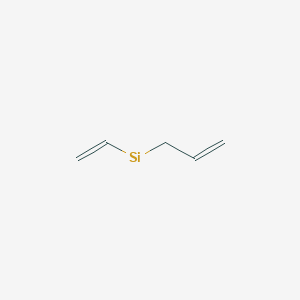
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
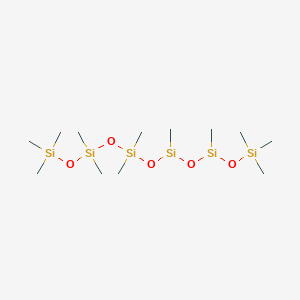
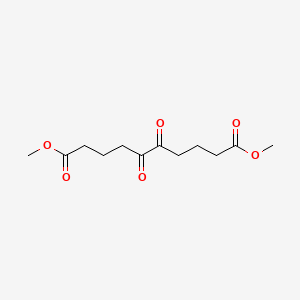
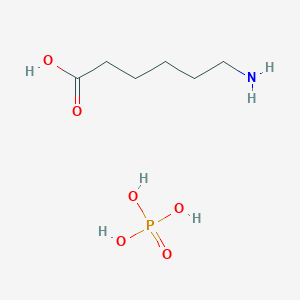

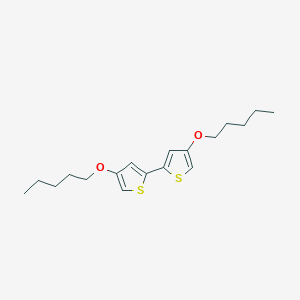
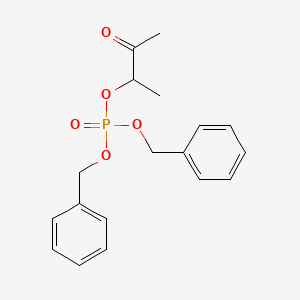
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
